Structural Differentiation: Unique N4-Propylpiperazine Side Chain vs. N-Methyl (Perazine)
The target compound is distinguished from its closest analog, perazine (CAS 84-97-9), by the replacement of the N4-methyl group on the piperazine ring with an N4-propyl group. This specific modification results in a meaningful increase in lipophilicity: the target compound (CAS 103905-68-6) has a calculated LogP (XLogP3) of 5.3, compared to an experimental/calculated LogP of approximately 4.0 for perazine [1][2]. This increase in lipophilicity by ~1.3 units suggests a correspondingly higher degree of non-specific binding to plasma proteins and tissue, a factor critical for accurate interpretation of in vitro pharmacological data.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.3 (calculated) |
| Comparator Or Baseline | Perazine: ~4.0 (literature/calculated) |
| Quantified Difference | Increase of ~1.3 units |
| Conditions | Computed physicochemical property comparison (PubChem). |
Why This Matters
Higher lipophilicity influences apparent potency in cell-based assays, pharmacokinetic profile, and necessitates different vehicle/formulation strategies for in vivo studies, directly impacting experimental design and procurement decisions.
- [1] PubChem. Compound Summary for CID 3025531: Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] SIELC Technologies. Perazine HPLC Analysis. 2018. View Source
